Proteasome Inhibition: CHEMBL3233445 vs. Structural Analogs
While the exact compound (CAS 955635-03-7) has no primary assay data, a compound listed under the same ChEMBL ID (CHEMBL3233445) in BindingDB shows Ki = 330 nM against the human 20S proteasome beta5 subunit [1]. This value can serve as a class-level benchmark for tetrahydroisoquinoline-bearing proteasome ligands, though direct confirmation for 955635-03-7 is lacking.
| Evidence Dimension | Proteasome beta5 subunit inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 330 nM (CHEMBL3233445 entry, may not be CAS 955635-03-7) |
| Comparator Or Baseline | Bortezomib Ki ≈ 0.6 nM; Carfilzomib Ki ≈ 6 nM (literature values for clinical proteasome inhibitors) |
| Quantified Difference | ~550-fold weaker than bortezomib; ~55-fold weaker than carfilzomib |
| Conditions | Inhibition of chymotrypsin-like activity of human 20S proteasome beta5 subunit, Suc-Leu-Leu-Val-Tyr-AMC substrate |
Why This Matters
Provides a quantitative benchmark for proteasome-related applications, although the exact compound’s activity must be verified independently.
- [1] BindingDB. BDBM50007722 (CHEMBL3233445). Affinity Data: Ki = 330 nM. University of Messina. Accessed 2026-05-13. View Source
